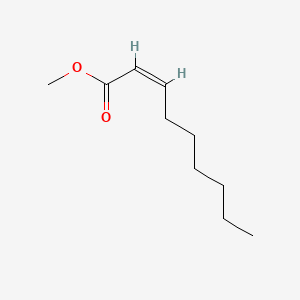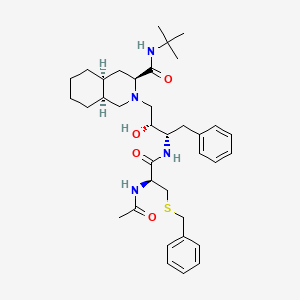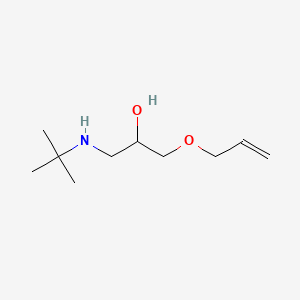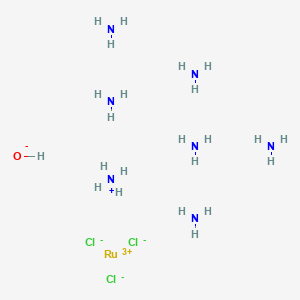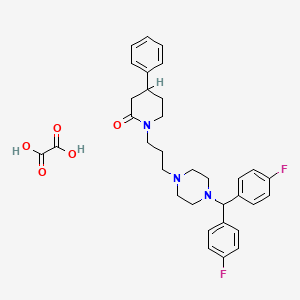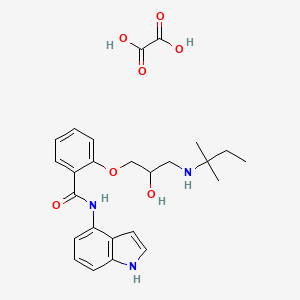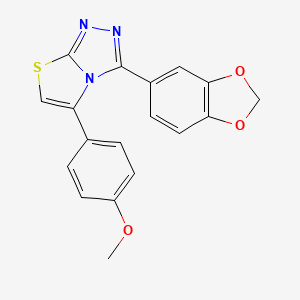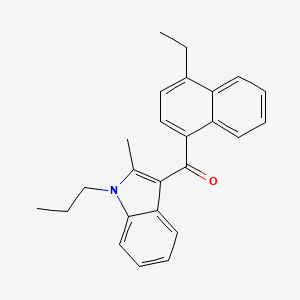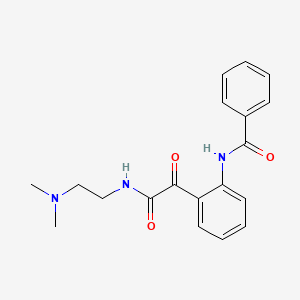
3-Phenyl-5-pyrrolidinoethoxy-pyrazole maleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le maleate de 3-phényl-5-pyrrolidinoéthoxy-pyrazole est un composé organique complexe appartenant à la famille des pyrazoles. Les pyrazoles sont des composés hétérocycliques à cinq chaînons contenant deux atomes d'azote en positions adjacentes.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du maleate de 3-phényl-5-pyrrolidinoéthoxy-pyrazole implique généralement des réactions organiques en plusieurs étapes. Une méthode courante comprend la condensation du 3-phénylpyrazole avec des groupes pyrrolidine et éthoxy dans des conditions contrôlées. La réaction peut nécessiter des catalyseurs et des réglages spécifiques de la température et de la pression pour assurer un rendement et une pureté élevés.
Méthodes de production industrielle
La production industrielle de ce composé implique souvent une synthèse à grande échelle utilisant des réacteurs automatisés. Le processus est optimisé pour l'efficacité, avec un contrôle précis des paramètres de réaction tels que la température, la pression et le pH. Des étapes de purification, y compris la cristallisation et la chromatographie, sont utilisées pour obtenir le produit final sous sa forme pure.
Analyse Des Réactions Chimiques
Types de réactions
Le maleate de 3-phényl-5-pyrrolidinoéthoxy-pyrazole subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut introduire des groupes fonctionnels contenant de l'oxygène.
Réduction : Cette réaction peut éliminer des groupes fonctionnels contenant de l'oxygène ou ajouter des atomes d'hydrogène.
Substitution : Cette réaction peut remplacer un groupe fonctionnel par un autre.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Les réducteurs courants comprennent l'hydrure de lithium et d'aluminium et le borohydrure de sodium.
Substitution : Les réactifs courants comprennent les halogènes et les nucléophiles dans des conditions acides ou basiques.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des composés désoxygénés.
Applications de la recherche scientifique
Le maleate de 3-phényl-5-pyrrolidinoéthoxy-pyrazole a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme élément constitutif pour synthétiser des molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, y compris les propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré pour ses effets thérapeutiques potentiels dans le traitement de diverses maladies.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action du maleate de 3-phényl-5-pyrrolidinoéthoxy-pyrazole implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modulant leur activité et déclenchant des voies de signalisation en aval. Cela peut entraîner divers effets biologiques, tels que l'inhibition de la prolifération cellulaire ou l'induction de l'apoptose.
Applications De Recherche Scientifique
3-Phenyl-5-pyrrolidinoethoxy-pyrazole maleate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Phenyl-5-pyrrolidinoethoxy-pyrazole maleate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparaison Avec Des Composés Similaires
Composés similaires
3-Phénylpyrazole : Un analogue plus simple sans le groupe pyrrolidinoéthoxy.
5-Pyrrolidinoéthoxy-pyrazole : Manque le groupe phényle.
Pyrazole maleate : Une structure de pyrazole basique avec un groupe maléate.
Unicité
Le maleate de 3-phényl-5-pyrrolidinoéthoxy-pyrazole est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui lui confèrent des propriétés chimiques et biologiques distinctes. Cela en fait un composé précieux pour la recherche et les applications industrielles.
Propriétés
Numéro CAS |
86871-65-0 |
|---|---|
Formule moléculaire |
C19H23N3O5 |
Poids moléculaire |
373.4 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;5-phenyl-3-(2-pyrrolidin-1-ylethoxy)-1H-pyrazole |
InChI |
InChI=1S/C15H19N3O.C4H4O4/c1-2-6-13(7-3-1)14-12-15(17-16-14)19-11-10-18-8-4-5-9-18;5-3(6)1-2-4(7)8/h1-3,6-7,12H,4-5,8-11H2,(H,16,17);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clé InChI |
WYHFTVFSRRBFHB-WLHGVMLRSA-N |
SMILES isomérique |
C1CCN(C1)CCOC2=NNC(=C2)C3=CC=CC=C3.C(=C/C(=O)O)\C(=O)O |
SMILES canonique |
C1CCN(C1)CCOC2=NNC(=C2)C3=CC=CC=C3.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


